![molecular formula C16H20O2 B349319 2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan CAS No. 59212-76-9](/img/structure/B349319.png)

2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

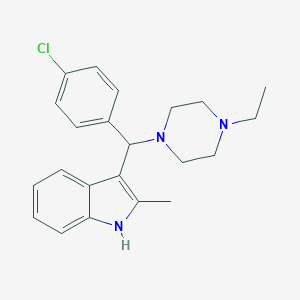

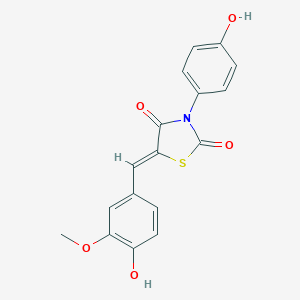

“2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan” is a chemical compound with the molecular formula C16H20O2 . It has a molecular weight of 244.33 g/mol . The IUPAC name for this compound is 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan .

Molecular Structure Analysis

The molecular structure of “2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan” can be represented by the InChI string: InChI=1S/C16H20O2/c1-12-6-8-14(17-12)16(10-4-3-5-11-16)15-9-7-13(2)18-15/h6-9H,3-5,10-11H2,1-2H3 . The Canonical SMILES representation is: CC1=CC=C(O1)C2(CCCCC2)C3=CC=C(O3)C .Physical And Chemical Properties Analysis

The compound “2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan” has a molecular weight of 244.33 g/mol . It has a XLogP3-AA value of 4.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 2 rotatable bonds . The topological polar surface area is 26.3 Ų . The compound has a complexity of 261 .科学研究应用

Renewable Energy Sources

The compound has been studied for its potential in the synthesis of renewable diesel and jet fuel range alkanes . Using 2-methylfuran and cyclohexanone, researchers have developed new solid acid catalysts that facilitate the hydroxylalkylation/alkylation (HAA) of these compounds. The optimized reaction conditions led to a high conversion rate of 2-methylfuran and a significant yield of the desired product, which is a precursor for aviation kerosene .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate. It can be used in the synthesis of various heterocyclic compounds , which are crucial in the development of pharmaceuticals and agrochemicals .

Catalysis

The furan rings in the compound can act as ligands in metal-catalyzed reactions . This is particularly relevant in the field of catalysis where the development of new ligands can lead to more efficient and selective synthesis processes .

Biomass Conversion

This compound is also a product of biomass conversion processes. It can be derived from lignocellulosic biomass, which is a renewable resource. This application is crucial for the development of sustainable chemical processes that minimize reliance on fossil fuels .

属性

IUPAC Name |

2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-12-6-8-14(17-12)16(10-4-3-5-11-16)15-9-7-13(2)18-15/h6-9H,3-5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTFJJSJEFMHKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2(CCCCC2)C3=CC=C(O3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan | |

Q & A

Q1: What is the significance of synthesizing 2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan from 2-methylfuran and cyclohexanone?

A1: The synthesis of 2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan using 2-methylfuran and cyclohexanone is significant due to the renewable nature of the starting materials. [] 2-methylfuran can be derived from lignocellulosic biomass, a non-food source, while cyclohexanone can be produced from renewable phenol. This sustainable approach offers an alternative to traditional fossil fuels, contributing to a greener fuel production process. []

Q2: What are the advantages of the new solid acid catalysts used in this synthesis compared to conventional catalysts like Amberlyst resins?

A2: The research highlights the development of novel solid acid catalysts synthesized from bisphenol A, paraformaldehyde, and chlorosulfonic acid. These catalysts demonstrate superior performance in the hydroxylalkylation/alkylation reaction of 2-methylfuran and cyclohexanone compared to conventional Amberlyst resins. [] This enhanced activity stems from their higher acid strength, leading to a near-complete conversion of 2-methylfuran (99%) and a high yield of the desired product, 2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan (98%). [] This improvement translates to a more efficient and cost-effective synthesis process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349239.png)

![3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349241.png)

![3-(4-methylphenyl)-7-(4-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349250.png)

![2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B349252.png)

![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)biphenyl-4-carboxamide](/img/structure/B349253.png)

![2-(acetylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B349254.png)

![2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B349256.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B349291.png)

![1-(4-Chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B349295.png)